N-(3-Amino-4-chlorophenyl)glycine

Description

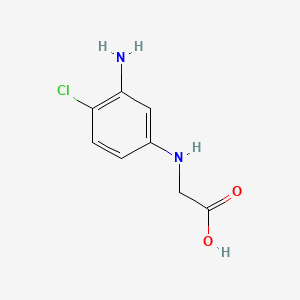

N-(3-Amino-4-chlorophenyl)glycine is a glycine derivative featuring a phenyl ring substituted with an amino group at the meta-position and a chlorine atom at the para-position. This structure combines electron-donating (amino) and electron-withdrawing (chlorine) groups, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No. |

6262-29-9 |

|---|---|

Molecular Formula |

C8H9ClN2O2 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

2-(3-amino-4-chloroanilino)acetic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4,10H2,(H,12,13) |

InChI Key |

FAWXRIIWYRMYMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NCC(=O)O)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between N-(3-Amino-4-chlorophenyl)glycine and related compounds:

Key Comparative Insights

Electronic Effects and Reactivity

- The amino group in this compound enhances electron density at the meta-position, while the para-chlorine exerts an electron-withdrawing effect. This contrast may stabilize resonance structures, influencing reactivity in electrophilic substitution or coupling reactions .

- N-(4-Cyanophenyl)glycine lacks the amino group but features a strongly electron-withdrawing cyano substituent, making it less nucleophilic but more reactive in nitration or sulfonation reactions .

- Isoquinoline derivatives () exhibit extended aromatic systems, which could enhance π-π stacking in drug-receptor interactions compared to simpler phenylglycine derivatives .

Solubility and Polarity

- The carboxylic acid group in this compound increases water solubility relative to non-acidic analogues like 3-amino-4-chlorophenol. However, the hydrophobic chlorine and aromatic ring may reduce solubility compared to purely polar compounds .

- Npcb (N-(p-chlorobenzyl)glycine) has a benzyl group, which is more hydrophobic than the phenyl group in the target compound, likely reducing aqueous solubility .

Preparation Methods

Preparation via Microchannel Reactor Using p-Chlorobenzaldehyde Intermediates

One advanced method involves the use of a microchannel reactor system to prepare p-chlorophenylglycine, a close analog and intermediate to N-(3-Amino-4-chlorophenyl)glycine. The process includes:

- Raw Materials: Liquid p-chlorobenzaldehyde, ammonium bicarbonate solution, sodium cyanide solution, and sodium hydroxide solution.

- Process Flow: The microchannel reactor is segmented into preheating, mixing, reaction, and quenching zones arranged sequentially.

- Key Steps:

- Preparation of p-chlorophenylhydantoin intermediate via controlled reaction in the microchannel reactor.

- Subsequent conversion of this intermediate to p-chlorophenylglycine by alkaline hydrolysis and acid precipitation.

- Post-Reaction Treatment: The reaction mixture is cooled to 50°C to quench the reaction, followed by activated carbon decolorization and neutralization with concentrated sulfuric acid to precipitate the glycine derivative.

- Outcomes: The method yields a product with 98.6% purity and 95.9% yield, demonstrating high efficiency and scalability for industrial applications.

| Step | Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| a | Preparation of raw materials | Liquid p-chlorobenzaldehyde, ammonium bicarbonate, NaCN, NaOH | - | - |

| b-f2 | Reaction in microchannel reactor | Preheat → Mix → React → Quench at 50°C | - | - |

| f3 | Decolorization and acid neutralization | Activated carbon, 98% H2SO4 | 95.9 | 98.6 |

Synthesis via Nitrile Intermediates and Metal-Catalyzed Reduction

Another sophisticated approach focuses on the preparation of baclofen-related compounds, which share structural similarities with this compound. This method involves:

- Initial Reaction: 2-(4-chlorophenyl)acetonitrile reacts with glyoxylic acid or haloacetic acid in the presence of a base (e.g., potassium carbonate) to form 3-(4-chlorophenyl)-3-cyanopropanoic acid intermediates.

- Reduction Step: The nitrile intermediate is reduced using metal catalysts (such as nickel or palladium) in ammonia solution to yield the target compound or its derivatives.

- Purification: The aqueous phase is acidified and extracted with organic solvents, followed by filtration and drying to isolate the product.

- Advantages: This process is noted for its simplicity, high yield (up to 90%), and purity (95-99% by HPLC), with the ability to reduce heavy metal contamination through EDTA treatment.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1. Nitrile formation | 2-(4-chlorophenyl)acetonitrile + glyoxylic acid + base | - | - | Base: K2CO3 or Na2CO3 |

| 2. Reduction | Metal catalyst + ammonia solution | ~90 | 95-99 | Metal catalyst removal via EDTA |

| 3. Extraction & isolation | Acidification, organic extraction, filtration | 70-90 | 95-99 | Product isolated as salt or free base |

Hydrogenation of 4-Cyanoaniline Derivatives in Alcoholic Medium

A patent discloses a method for synthesizing N-substituted phenylglycines, including this compound analogs, via catalytic hydrogenation:

- Reaction Setup: 4-cyanoaniline derivatives are reacted with glyoxalic acid in the presence of palladium on carbon catalyst under hydrogen atmosphere (10 atm) in methanol or tetrahydrofuran solvent.

- Reaction Conditions: Temperature is gradually raised to 50°C and maintained for 12 hours with continuous stirring.

- Post-Reaction Processing: The catalyst is filtered off and recycled. The reaction mixture is concentrated under reduced pressure, then treated with sodium hydroxide solution at 50°C to hydrolyze esterified impurities.

- Product Isolation: Acidification with hydrochloric acid to pH 3 precipitates the target compound, which is filtered, washed, and vacuum dried.

- Performance: Yields range from 93% to 95%, with purity exceeding 99.3% (HPLC), demonstrating excellent selectivity and product quality.

| Parameter | Details |

|---|---|

| Catalyst | 5% Palladium on carbon |

| Solvent | Methanol or THF |

| Hydrogen Pressure | 10 atm |

| Temperature | 50°C for 12 hours |

| Purity | >99.3% (HPLC) |

| Yield | 93-95% |

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Intermediates | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Microchannel reactor with p-chlorobenzaldehyde | p-Chlorophenylhydantoin | Microchannel reactor, NaOH, H2SO4 | 95.9 | 98.6 | Continuous flow, scalable |

| Nitrile intermediate reduction | 3-(4-Chlorophenyl)-3-cyanopropanoic acid | Metal catalyst (Ni, Pd), ammonia | ~90 | 95-99 | EDTA treatment for metal removal |

| Catalytic hydrogenation of 4-cyanoaniline | 4-Cyanoaniline + glyoxalic acid | Pd/C, H2 (10 atm), MeOH or THF | 93-95 | >99.3 | High purity, catalyst recyclable |

| Amide formation from nitrobenzoic acid | 3-Nitro-4-chlorobenzanilide | Phosphorus oxychloride, 70-100°C | 95.8 | 98.1 | Precursor synthesis step |

Research Findings and Analysis

- Efficiency and Yield: The microchannel reactor method and catalytic hydrogenation both demonstrate yields above 90%, with purity levels suitable for pharmaceutical applications.

- Scalability: Continuous flow microreactors offer advantages in scale-up and process control, reducing reaction times and improving safety when handling toxic reagents like sodium cyanide.

- Catalyst Use and Recovery: Palladium on carbon catalysts are effective and recyclable, reducing costs and environmental impact.

- Purification Techniques: Use of activated carbon decolorization, acid-base neutralization, and careful pH control are critical for obtaining high-purity products.

- Environmental and Safety Considerations: Methods avoid harsh conditions where possible and include steps to remove heavy metals and toxic by-products.

Q & A

Basic Research Questions

What are the recommended synthesis protocols and characterization techniques for N-(3-Amino-4-chlorophenyl)glycine?

The synthesis of this compound typically involves coupling reactions between glycine derivatives and substituted aniline precursors. A common approach includes:

- Reagents : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .

- Purification : Chromatography (e.g., HPLC or column chromatography) to isolate the product from unreacted starting materials or by-products .

- Characterization :

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .

- Mass spectrometry (MS) for molecular weight validation .

- Elemental analysis to verify purity .

What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Molecular formula : Likely C₈H₈ClN₂O₂ (inferred from structurally similar compounds like N-(4-chlorophenyl)glycine) .

- Solubility : Polar solvents (e.g., DMSO, methanol) are preferred due to the presence of amino and carboxyl groups .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions; storage at low temperatures (-20°C) in anhydrous environments is advised .

Advanced Research Questions

How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Room temperature or mild heating (30–50°C) minimizes side reactions like hydrolysis .

- Stoichiometry : Excess glycine derivative (1.2–1.5 equivalents) ensures complete consumption of the limiting reagent .

- Catalyst loading : DMAP (10–15 mol%) improves reaction kinetics by activating carboxyl groups .

How should researchers address contradictory bioactivity data in assays involving this compound?

Contradictions may arise due to:

- Purity issues : Impurities from incomplete purification can skew results. Validate purity via HPLC (>95%) .

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across replicates .

- Mechanistic ambiguity : Use competitive inhibition assays or isotopic labeling to confirm target engagement .

What mechanistic insights exist for the biological activity of this compound?

Proposed mechanisms include:

- Enzyme inhibition : The chlorine substituent enhances electrophilicity, enabling covalent binding to active-site residues (e.g., proteases or kinases) .

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding with the amino group .

- Acylation potential : The glycine backbone acts as a substrate for acyltransferases, modifying protein function .

How does the stability of this compound vary under different storage conditions?

Stability studies recommend:

- Temperature : -20°C in sealed vials to prevent degradation .

- pH : Neutral buffers (pH 6–8) avoid protonation/deprotonation of functional groups .

- Light exposure : Store in amber glass to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.